4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Overview
Description
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a chemical compound with the molecular formula C10H8N4 . It has a molecular weight of 184.2 . This compound is used as an intermediate in the synthesis of Letrozole, an antineoplastic .
Synthesis Analysis
The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves the use of α-bromo-4-tolunitrile with the sodium salt of 1H-1,2,4-triazole in the presence of dimethylformamide . Another synthesis method involves the creation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Molecular Structure Analysis
The InChI code for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is 1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a solid at room temperature . It has a predicted density of 1.19±0.1 g/cm3 . The compound has a melting point of 69°C and a predicted boiling point of 412.1±55.0°C .Scientific Research Applications
Improved Synthesis Methods
- The synthesis method of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile has been improved using more cost-effective raw materials. Optimal conditions for its preparation include specific ratios of reactants and controlled temperature and reaction time, achieving a yield of 76% (Zeng Yan-xia, 2009).
Antimicrobial Properties
- Novel derivatives of 1,2,4-triazole, including those related to 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, have been synthesized and exhibit antimicrobial properties. These compounds were evaluated and found effective as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Novel Compound Synthesis
- A novel compound containing the 1,2,4-triazole structure was synthesized and structurally confirmed. This expands the range of compounds within this chemical family and opens up new avenues for research and application (L. Wei-wei, 2008).
Solvent Selection for Separation Processes
- Research into the appropriate solvents for separating compounds including 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile has provided essential data for industrial separation and crystallization processes. This is crucial for large-scale synthesis and purification (Jia Hai-hong, 2011).
Anticancer and Antifungal Properties
- Compounds with 1,2,4-triazole cores, such as derivatives of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, are known for their anticancer and antifungal properties. This has led to increased attention from researchers and clinicians (А. Rud, Kaplaushenko, & Yu. M. Kucheryavyi, 2016).
Quantum Mechanical Studies
- Comprehensive quantum mechanical studies on 1,2,4-triazole analogs, including 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, have been conducted. This includes analysis of structural, electronic, and biological properties, providing deeper insights into their potential applications (Al-Otaibi et al., 2020).
Crystal Structure Analysis
- The crystal structure of compounds containing the 1,2,4-triazole moiety, such as fenbuconazole, has been studied. This research contributes to a better understanding of the molecular configuration and potential applications of these compounds (Kang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLYWHSJALKYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | |
CAS RN |
112809-25-3 | |
Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112809-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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